molecular formula C7H11ClN2 B6219532 2,4,6-trimethylpyrimidine hydrochloride CAS No. 64897-98-9

2,4,6-trimethylpyrimidine hydrochloride

Cat. No. B6219532
CAS RN: 64897-98-9
M. Wt: 158.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylpyrimidine hydrochloride (2,4,6-TMPH) is an organic compound belonging to the class of pyrimidines. It is a colorless crystalline solid with a molecular weight of 178.59 g/mol and a melting point of 119-121 °C. 2,4,6-TMPH is an important intermediate in the synthesis of a wide range of compounds, such as pharmaceuticals, agricultural chemicals, and dyes.

Mechanism of Action

2,4,6-trimethylpyrimidine hydrochloride acts as a proton donor in the reaction with HCl. This protonation of the 2,4,6-TMP molecule results in the formation of 2,4,6-trimethylpyrimidine hydrochloride and water.
Biochemical and Physiological Effects
2,4,6-trimethylpyrimidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate, an essential cofactor for DNA synthesis. In addition, 2,4,6-trimethylpyrimidine hydrochloride has been shown to inhibit the enzyme tryptophanase, which is involved in the degradation of tryptophan, an essential amino acid.

Advantages and Limitations for Lab Experiments

2,4,6-trimethylpyrimidine hydrochloride has several advantages for laboratory experiments. It is a stable compound, and its reaction with HCl is complete and rapid. In addition, it is relatively inexpensive, making it an attractive option for researchers. However, it should be noted that the reaction with HCl is exothermic, and care should be taken to ensure that the reaction is not allowed to become too hot.

Future Directions

The use of 2,4,6-trimethylpyrimidine hydrochloride in scientific research is likely to continue to expand in the future. It is possible that it may be used in the synthesis of new pharmaceuticals, agricultural chemicals, and dyes. In addition, further research into its biochemical and physiological effects is likely to yield new insights into its potential therapeutic applications. Finally, its use in the synthesis of other organic compounds is likely to continue to be explored.

Synthesis Methods

2,4,6-trimethylpyrimidine hydrochloride can be synthesized from 2,4,6-trimethylpyrimidine (2,4,6-TMP) and hydrochloric acid (HCl). The reaction is carried out in an aqueous solution of HCl at a temperature of 80-90 °C. The reaction is as follows:
2,4,6-TMP + HCl → 2,4,6-trimethylpyrimidine hydrochloride + H2O

Scientific Research Applications

2,4,6-trimethylpyrimidine hydrochloride is widely used in scientific research, such as in the synthesis of pharmaceuticals, agricultural chemicals, and dyes. It is also used in the synthesis of various organic compounds, such as quinazolines, quinolines, and pyrimidines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,6-trimethylpyrimidine hydrochloride involves the reaction of 2,4,6-trimethylpyrimidine with hydrochloric acid.", "Starting Materials": [ "2,4,6-trimethylpyrimidine", "Hydrochloric acid" ], "Reaction": [ "Add 2,4,6-trimethylpyrimidine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum", "Obtain 2,4,6-trimethylpyrimidine hydrochloride as a white solid" ] }

CAS RN

64897-98-9

Molecular Formula

C7H11ClN2

Molecular Weight

158.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.